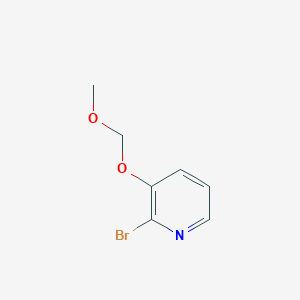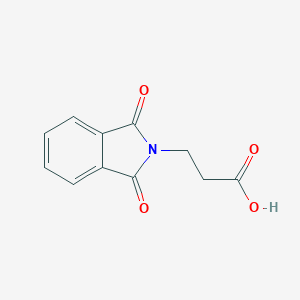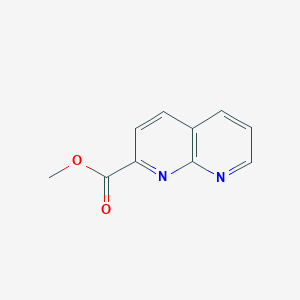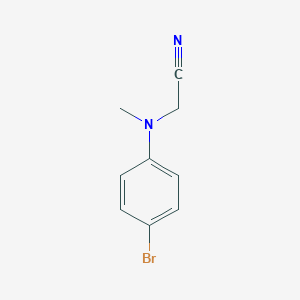
(4-Bromo-N-methylanilino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-N-methylanilino)acetonitrile, also known as BMA, is an organic compound that belongs to the class of nitriles. It is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of (4-Bromo-N-methylanilino)acetonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the target cells. For example, it has been reported to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Bromo-N-methylanilino)acetonitrile vary depending on the specific application and concentration used. In general, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. It has also been shown to affect the activity of certain enzymes and receptors in the target cells, leading to changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Bromo-N-methylanilino)acetonitrile in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, as a fluorescent probe for detecting metal ions, and as a ligand for coordinating metal complexes. It also exhibits a wide range of biological activities, making it useful for studying various cellular processes. However, one of the limitations of using (4-Bromo-N-methylanilino)acetonitrile is its potential toxicity and environmental impact. It is important to handle and dispose of the compound properly to avoid any adverse effects.
Orientations Futures
There are several future directions for the research and development of (4-Bromo-N-methylanilino)acetonitrile. One area of interest is the synthesis of new derivatives with improved biological activities and selectivity. Another area of interest is the development of new applications for the compound, such as in the field of nanotechnology. Additionally, there is a need for further studies on the mechanism of action and toxicity of (4-Bromo-N-methylanilino)acetonitrile to better understand its potential applications and limitations.
Conclusion:
(4-Bromo-N-methylanilino)acetonitrile is a versatile organic compound with a wide range of scientific research applications. Its unique properties and biological activities make it useful for studying various cellular processes and developing new drugs and materials. However, it is important to handle and dispose of the compound properly to avoid any adverse effects. Further research and development of (4-Bromo-N-methylanilino)acetonitrile are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of (4-Bromo-N-methylanilino)acetonitrile involves the reaction of 4-bromo-N-methylaniline with acetonitrile in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the bromine atom by the cyano group of acetonitrile. The resulting compound is a white crystalline solid that is soluble in most organic solvents.
Applications De Recherche Scientifique
(4-Bromo-N-methylanilino)acetonitrile has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for detecting metal ions and as a ligand for coordinating metal complexes. In addition, it has been reported to exhibit antitumor, antiviral, and antibacterial activities.
Propriétés
Numéro CAS |
157671-45-9 |
|---|---|
Nom du produit |
(4-Bromo-N-methylanilino)acetonitrile |
Formule moléculaire |
C9H9BrN2 |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
2-(4-bromo-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,7H2,1H3 |
Clé InChI |
RLEAQLVWFCWOOF-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)Br |
SMILES canonique |
CN(CC#N)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



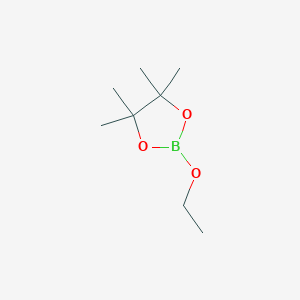
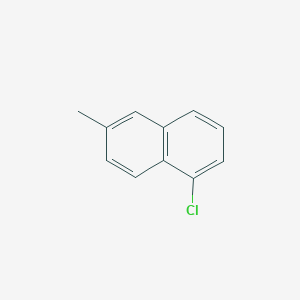

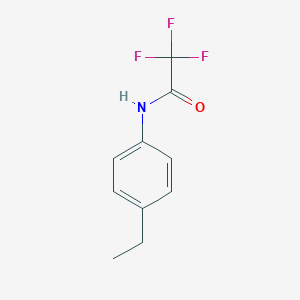



![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)
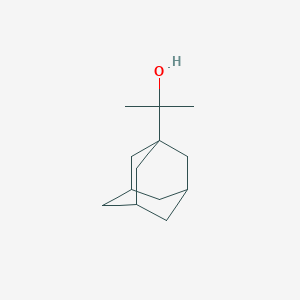
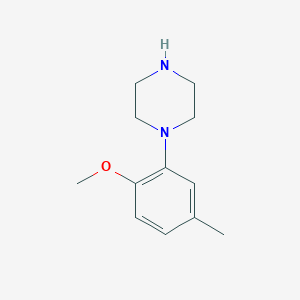
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
